molecular formula C11H15N3O2 B2366073 4-(4-Methylpiperazin-1-yl)nicotinic acid CAS No. 1504779-29-6

4-(4-Methylpiperazin-1-yl)nicotinic acid

Cat. No.: B2366073
CAS No.: 1504779-29-6
M. Wt: 221.26
InChI Key: KVIVVIAWDJSBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)nicotinic acid is an organic compound with the molecular formula C11H15N3O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-methylpiperazin-1-yl group

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)nicotinic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the reaction of 4-chloronicotinic acid with 4-methylpiperazine. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities using techniques such as nanofiltration and centrifugal filtration .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIVVIAWDJSBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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